molecular formula C12H16N2O B5264773 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea

Cat. No.: B5264773
M. Wt: 204.27 g/mol
InChI Key: AGYYPSSQCDYKAP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea is a chemical compound with the molecular formula C12H16N2O It is characterized by the presence of a cyclopropyl group and a 3,5-dimethylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-3-(3,5-dimethylphenyl)urea can be compared with other similar compounds such as:

    1-Cyclopropyl-3-(2,5-dimethylphenyl)urea: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.

    1-Cyclopropyl-3-(4-methylphenyl)urea: Another structurally related compound with a single methyl group on the phenyl ring, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYPSSQCDYKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.7 g of 3,5-dimethylphenylisocyanate were slowly added by a dropper upon stirring at a temperature of 28° C. to a solution of 5.7 g of cyclopropylamine in 200 ml diisopropylether. The formed precipitate was removed by suction after an hour, was washed with a small amount of diisopropylene and finally dried. There were thus obtained 18.9 g of 1-cyclopropyl-3-(3,5-dimethylphenyl)-urea (92.5% of the theoretical value) having a melting point of 169° C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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